L-693,403 Maleate

Description

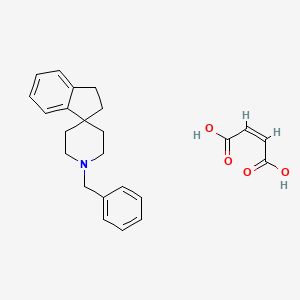

L-693,403 Maleate (CAS: 207455-21-8) is a high-affinity sigma receptor ligand with the molecular formula C24H27NO4 and a molecular weight of 393.5 g/mol . Structurally, it comprises an N-1'-benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine] backbone paired with maleic acid, forming a stable salt. Its physicochemical properties include a hydrogen bond donor/acceptor count of 2/5, a topological polar surface area of 77.8 Ų, and moderate solubility due to the maleate counterion . As a sigma receptor modulator, it is used in neuroscience research to study receptor binding kinetics and neuropharmacological pathways .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQVIBRRAMDNX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

L-693,403 maleate can be synthesized through multiple synthetic routes. One method involves the reaction of pyridine, 1,2,3,6-tetrahydro-4-(2-phenylethyl)-1-(phenylmethyl)- with phosphoric acid under heating conditions for 80 hours . The industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of specific reagents and controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

L-693,403 maleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neurological Research

L-693,403 maleate is extensively used in studies investigating the role of sigma receptors in neurological disorders. The compound's ability to selectively bind to sigma receptors makes it a valuable tool for exploring potential treatments for conditions such as depression, schizophrenia, and neurodegenerative diseases.

Key Findings:

- Receptor Interaction Studies: Research indicates that this compound can modulate various biological pathways associated with mood regulation and cognitive function .

- Potential Therapeutic Effects: Studies have shown promising results in animal models where this compound administration led to improvements in behavioral outcomes related to anxiety and depression .

Cancer Research

Recent investigations have also highlighted the potential of this compound in cancer research. Its interaction with sigma receptors has been linked to modulating cancer cell proliferation and apoptosis.

Case Study:

- A study demonstrated that this compound exhibited anti-cancer properties by inducing apoptosis in specific cancer cell lines through sigma receptor pathways . This suggests a dual role for the compound in both neurological and oncological contexts.

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its selective action on sigma receptors can lead to the creation of targeted therapies that minimize side effects commonly associated with broader receptor activation.

Comparison Table: Sigma Receptor Affinity of Related Compounds

| Compound Name | Chemical Structure | Sigma Receptor Affinity | Unique Features |

|---|---|---|---|

| This compound | C20H24N2O4 (Maleate salt) | High | Selective for sigma receptors |

| Pheniramine Maleate | C20H24N2O4 | Moderate | Antihistamine properties |

| (+)-Pentazocine | C19H28N2O | High | Opioid-like activity |

Research Methodologies

The synthesis of this compound involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yields and purity . Researchers utilize various assays to evaluate the compound's biological activity and receptor interactions.

Common Assays Used:

- Binding Affinity Assays: To determine the strength of interaction between this compound and sigma receptors.

- Cell Viability Assays: To assess the compound's effects on cancer cell lines.

- Behavioral Studies: In animal models to evaluate neuropharmacological effects.

Mechanism of Action

L-693,403 maleate exerts its effects by acting as a high affinity sigma ligand. It selectively binds to sigma receptors, which are involved in various cellular processes. The molecular targets and pathways involved include the modulation of neurotransmitter systems, particularly the dopamine D2 receptor .

Comparison with Similar Compounds

Sigma Receptor Ligands

The following table compares L-693,403 Maleate with structurally or functionally related sigma receptor ligands:

Key Findings:

- Receptor Specificity : this compound exhibits broad sigma receptor affinity, while BMY 14802 and IPAG show selectivity for σ1 or σ2 subtypes .

- Structural Differences : BMY 14802 and IPAG lack the spirocyclic indene-piperidine scaffold of L-693,403, which may influence binding kinetics .

- Counterion Effects : L-693,403 and BTCP use maleate counterions, enhancing solubility compared to hydrochloride salts like BMY 14802 .

Maleate Salts in Pharmaceuticals

Maleate salts are widely used to improve drug solubility and stability. Below is a comparison of this compound with other maleate-containing pharmaceuticals:

Key Findings:

- Dissolution Behavior : Enalapril Maleate follows USP dissolution guidelines (50 rpm, pH 7.4), whereas L-693,403 lacks standardized protocols due to its research focus .

- Industrial Use : Diallyl maleate is utilized in polymer synthesis, contrasting with L-693,403’s biomedical applications .

Commercial and Regulatory Aspects

- Pricing : this compound is priced at $1,640/10 mg and $6,890/50 mg (Tocris, 2019), comparable to BMY 14802 Hydrochloride ($1,280/10 mg) but costlier than bromocriptine mesylate ($1,730/50 mg) .

- Regulatory Status : Unlike FDA-approved maleate drugs (e.g., enalapril), L-693,403 remains a research compound without clinical approval .

Biological Activity

L-693,403 Maleate is a compound recognized for its significant biological activity, particularly as a high-affinity sigma (σ) receptor ligand. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 137730-52-0

- Molecular Formula : C20H23N

- Molecular Weight : 277.4 g/mol

This compound exhibits a high affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurobiological processes. Unlike traditional dopamine D2 receptor antagonists, L-693,403 shows excellent selectivity for σ receptors over D2 receptors. This selectivity is crucial as it suggests potential therapeutic applications without the common side effects associated with D2 receptor antagonism .

Affinity and Selectivity

This compound has been characterized as a potent σ ligand with the following properties:

| Receptor Type | Affinity | Selectivity |

|---|---|---|

| σ1 Receptor | High | Excellent |

| Dopamine D2 | Low | High |

This unique profile allows for exploration in treating conditions such as anxiety, depression, and neurodegenerative diseases where sigma receptors play a pivotal role.

Case Studies and Experimental Evidence

-

In Vitro Studies :

- A study demonstrated that L-693,403 significantly modulates calcium signaling pathways in neuronal cells via σ1 receptor activation. This modulation can influence neurotransmitter release and neuronal excitability .

- Another investigation assessed its impact on cell viability using various cancer cell lines. Results indicated that L-693,403 could induce apoptosis selectively in malignant cells while sparing normal cells, highlighting its potential as an anticancer agent .

-

In Vivo Studies :

- Animal models treated with L-693,403 showed improved cognitive function and reduced anxiety-like behaviors compared to controls. These effects were attributed to enhanced neuroplasticity mediated by σ1 receptor activation .

- Long-term administration in rodent models revealed no significant adverse effects on motor function or general health parameters, indicating a favorable safety profile .

Summary of Biological Activities

Q & A

Q. What are the standard analytical techniques for characterizing L-693,403 Maleate purity and structure?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, both and ) are critical for structural elucidation . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, using validated protocols to ensure retention time consistency and absence of impurities. Differential scanning calorimetry (DSC) may also confirm crystallinity and thermal stability .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

Protocols must include precise reagent quantities, reaction conditions (temperature, pH, solvent ratios), and purification steps (e.g., recrystallization solvents, column chromatography parameters). Known compounds require literature citations for synthesis methods, while novel intermediates need full characterization data (e.g., melting points, spectral peaks) . Critical details like inert atmosphere requirements or catalyst loading should be explicitly stated to avoid replication failures .

Q. What statistical approaches are recommended for analyzing this compound’s biological activity data?

Dose-response experiments (e.g., IC, EC) should use nonlinear regression models, such as four-parameter logistic curves, to calculate potency. For reproducibility, report mean ± standard deviation (SD) with sample size (n ≥ 3) and apply t-tests or ANOVA for group comparisons. Outliers must be assessed using Grubbs’ test or similar methods .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental pharmacokinetic data and prior literature on this compound?

First, validate assay conditions (e.g., buffer composition, cell lines) against cited studies to rule out methodological discrepancies. Cross-check metabolite identification using tandem mass spectrometry (MS/MS) and compare pharmacokinetic models (e.g., non-compartmental vs. compartmental analyses). If inconsistencies persist, conduct orthogonal assays (e.g., microsomal stability vs. in vivo half-life) to identify confounding factors like protein binding or enzymatic degradation .

Q. What strategies optimize reaction yields during this compound synthesis while minimizing byproducts?

Employ design of experiments (DoE) to systematically vary parameters like temperature, stoichiometry, and catalyst type. Response surface methodology (RSM) can identify optimal conditions. For maleate salt formation, monitor pH rigorously during acid-base titration and use polar aprotic solvents (e.g., acetone) to enhance crystallization efficiency. Real-time monitoring via in situ FTIR or Raman spectroscopy helps detect intermediate byproducts early .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while addressing ethical considerations?

Follow ARRIVE guidelines for preclinical trials, including randomization, blinding, and power analysis to minimize animal use. Include positive and negative controls (e.g., vehicle and standard drug cohorts). Ethical approval requires justification of sample sizes, humane endpoints, and compliance with institutional animal care protocols. Data must be reported with detailed anesthesia, dosing, and euthanasia methods .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Conduct forced degradation studies under heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze samples at intervals using HPLC to track degradation products. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. For photostability, expose samples to 1.2 million lux hours and monitor UV-vis spectral shifts .

Methodological Best Practices

Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability over time. Correlate in silico predictions with cellular assays (e.g., luciferase reporter genes) to confirm mechanistic pathways .

Q. What are the critical parameters for ensuring cross-laboratory reproducibility in this compound studies?

Standardize reference materials (e.g., USP-grade reagents), instrument calibration protocols, and data reporting formats. Share raw datasets (spectra, chromatograms) in supplementary materials and use consensus guidelines (e.g., MIAME for microarray data). Collaborative validation through round-robin testing across labs is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.